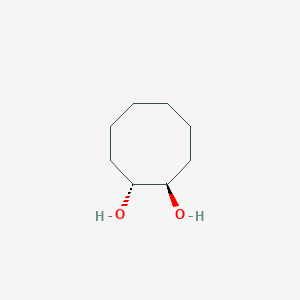

trans-1,2-Cyclooctanediol

概要

準備方法

合成経路と反応条件: ヨヒンビン酸の調製には、いくつかのステップが含まれます。 一般的な方法の1つは、エタノールを使用してヨヒンベ樹皮を抽出すること、続いて水による沈殿、ろ過、および活性成分の濃縮が含まれます . 次に、抽出物を、高純度を実現するために、マクロポーラス樹脂分離および酢酸エチルを用いた再結晶などのさらなる精製プロセスにかけます .

工業生産方法: ヨヒンビン酸の工業生産は、同様の抽出と精製のプロセスに従いますが、規模が大きくなります。 高速液体クロマトグラフィー(HPLC)などの高度なクロマトグラフィー技術の使用により、最終製品の一貫した品質と純度が保証されます .

化学反応の分析

反応の種類: ヨヒンビン酸は、酸化、還元、置換など、さまざまな化学反応を受けます . これらの反応は、化合物の構造を修飾し、その薬理学的特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、官能基が変更された誘導体があり、異なる生物活性を示す可能性があります .

科学的研究アプリケーション

ヨヒンビン酸は、幅広い科学的研究用途を持っています。

科学的研究の応用

Organic Synthesis

trans-1,2-Cyclooctanediol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Chiral Auxiliary

One notable application is its use as a chiral auxiliary in asymmetric synthesis. The compound can facilitate the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals. For instance, it has been used in the synthesis of alpha-amino acids and other biologically active molecules by providing a chiral environment that influences reaction outcomes.

| Reaction Type | Product | Reference |

|---|---|---|

| Asymmetric synthesis of alpha-amino acids | Various alpha-amino acids | |

| Formation of chiral ligands | Hydroxy phosphonates |

Building Block for Complex Molecules

This compound can also be utilized as a building block for more complex organic structures. It has been employed in the synthesis of polymers and other materials due to its hydroxyl groups that can undergo further functionalization.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug development.

Drug Formulation

The compound is utilized in the formulation of various drugs, particularly those requiring specific stereochemical configurations. Its ability to stabilize certain molecular arrangements makes it a valuable asset in drug design.

Research Studies

Research has indicated that this compound derivatives exhibit biological activity that could be beneficial for therapeutic applications. For example, studies have explored its potential effects on enzyme inhibition and receptor binding.

Material Science Applications

This compound has found applications beyond organic chemistry and pharmaceuticals; it is also significant in material science.

Polymer Chemistry

The compound acts as a precursor for the synthesis of polymers with desirable properties such as increased thermal stability and mechanical strength. Its diol structure allows for cross-linking reactions that enhance polymer networks.

| Material Type | Properties | Applications |

|---|---|---|

| Polymeric materials | Enhanced thermal stability | Coatings, adhesives |

| Cross-linked networks | Improved mechanical strength | Structural materials |

Case Study 1: Asymmetric Synthesis Using this compound

A study published in The Journal of Organic Chemistry demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing enantiomerically pure compounds. The researchers reported high yields and excellent diastereoselectivity when using this compound in their synthetic routes .

Case Study 2: Polymer Development

In another investigation focused on material science, researchers utilized this compound to create novel polymeric materials with enhanced properties suitable for high-performance applications. The study highlighted the compound's role in improving the mechanical properties of the resulting polymers .

作用機序

ヨヒンビン酸は、主にシナプスの前α-2アドレナリン受容体を遮断することによってその効果を発揮します . この作用により、ノルエピネフリンなどの神経伝達物質の放出が増加し、血流が促進され、中枢神経系が刺激されます . この化合物は、セロトニンやドーパミン受容体などの他の分子標的とも相互作用し、その多様な薬理学的効果に寄与しています .

類似の化合物との比較

類似の化合物:

ヨヒンビン: 同じ木から得られるもう1つのインドールアルカロイドで、その媚薬と興奮剤の特性で知られています.

アジュマリン: 血管拡張効果のあるアルカロイドで、高血圧の治療に使用されます.

コリナンチン: ヨヒンビンのジアステレオマーで、同様のアドレナリン遮断作用があります.

ヨヒンビン酸の独自性: ヨヒンビン酸は、その特定の分子構造により、複数の受容体タイプと相互作用し、幅広い生物活性を示すことができるため、独自です。 アドレナリン系とセロトニン系の両方を調節する能力は、研究と治療的用途にとって貴重な化合物となっています .

類似化合物との比較

Yohimbine: Another indole alkaloid derived from the same tree, known for its aphrodisiac and stimulant properties.

Ajmalicine: An alkaloid with vasodilatory effects, used in the treatment of hypertension.

Corynanthine: A diastereomer of yohimbine with similar adrenergic blocking activity.

Uniqueness of Acido Yohimbico: Acido yohimbico is unique due to its specific molecular structure, which allows it to interact with multiple receptor types and exhibit a broad range of biological activities. Its ability to modulate both adrenergic and serotonergic systems makes it a valuable compound for research and therapeutic applications .

生物活性

Trans-1,2-Cyclooctanediol (trans-1,2-COD) is a cyclic diol with the molecular formula . Its unique structure and properties have garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of trans-1,2-COD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its two hydroxyl groups attached to a cyclooctane ring. This configuration allows it to participate in various chemical reactions and biological interactions. The compound's structural formula can be represented as follows:

Research indicates that trans-1,2-COD exhibits biological activity by modulating neurotransmitter systems. Specifically, it affects both adrenergic and serotonergic pathways, which are crucial for regulating mood, anxiety, and cardiovascular functions .

Key Mechanisms:

- Adrenergic Modulation: Trans-1,2-COD has been shown to block presynaptic alpha-2 adrenergic receptors, leading to increased norepinephrine release. This mechanism may contribute to its potential use in treating conditions such as depression and anxiety.

- Serotonergic Activity: The compound also interacts with serotonin receptors, which may enhance its antidepressant effects by increasing serotonin levels in the synaptic cleft.

Biological Activity and Therapeutic Applications

The biological activity of trans-1,2-COD has been explored in various studies:

- Antidepressant Effects: In animal models, trans-1,2-COD demonstrated significant antidepressant-like effects comparable to established antidepressants. The compound's ability to modulate neurotransmitter levels suggests its potential as a therapeutic agent for mood disorders.

- Anxiolytic Properties: Studies have indicated that trans-1,2-COD may possess anxiolytic effects. Its action on adrenergic receptors could help alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics.

- Neuroprotective Effects: Preliminary research suggests that trans-1,2-COD may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of trans-1,2-COD:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antidepressant-like behavior in rodent models when administered at specific dosages. |

| Study 2 | Showed anxiolytic effects through behavioral tests and neurotransmitter level assessments in mice. |

| Study 3 | Investigated the neuroprotective effects against oxidative stress-induced damage in cultured neuronal cells. |

特性

IUPAC Name |

(1R,2R)-cyclooctane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309870 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108268-29-7, 42565-22-0 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108268-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42565-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。